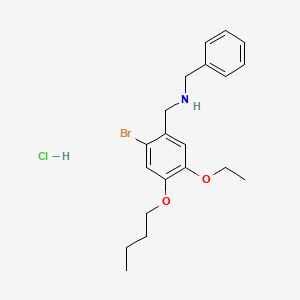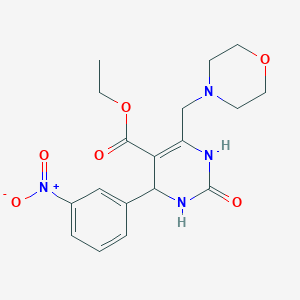![molecular formula C14H13N5O B4227061 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227061.png)
5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as DPP, is a compound that has been studied for its potential therapeutic applications. DPP is a pyrazolo[1,5-a]pyrimidine derivative, which has been shown to have promising biological activities.
Wirkmechanismus
The mechanism of action of 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and MAPK pathways. 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to activate the AMPK pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide also has neuroprotective effects by reducing cell death and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its potency and specificity. 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have high potency and specificity in inhibiting various signaling pathways. One limitation of using 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its solubility. 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide is poorly soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide research. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to improve its solubility and bioavailability to enhance its effectiveness in lab experiments and potential clinical applications. Additionally, further studies are needed to fully understand the mechanism of action of 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide and its interactions with other signaling pathways.
Wissenschaftliche Forschungsanwendungen
5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 5,7-dimethyl-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
5,7-dimethyl-N-pyridin-3-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-9-6-10(2)19-13(16-9)7-12(18-19)14(20)17-11-4-3-5-15-8-11/h3-8H,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYWTVZGRLOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4226989.png)
![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4227004.png)
![2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)

![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227020.png)
![ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4227027.png)
![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)

![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)
